molecular formula C16H11FN2O B11852559 6-Fluoro-2-phenylquinoline-8-carboxamide CAS No. 655222-68-7

6-Fluoro-2-phenylquinoline-8-carboxamide

Cat. No.: B11852559
CAS No.: 655222-68-7
M. Wt: 266.27 g/mol
InChI Key: PMAUTSOOCPNNTJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylquinoline-8-carboxamide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-phenylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or ultrasound irradiation to improve yields and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves optimizing these synthetic routes to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-phenylquinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized quinolines with different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-phenylquinoline-8-carboxamide involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This interaction can disrupt cellular processes, leading to its antibacterial and antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-phenylquinoline-8-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group. This combination enhances its biological activity and provides unique properties compared to other fluorinated quinolines .

Properties

CAS No.

655222-68-7

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

6-fluoro-2-phenylquinoline-8-carboxamide

InChI

InChI=1S/C16H11FN2O/c17-12-8-11-6-7-14(10-4-2-1-3-5-10)19-15(11)13(9-12)16(18)20/h1-9H,(H2,18,20)

InChI Key

PMAUTSOOCPNNTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)F)C(=O)N

Origin of Product

United States

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